An In-depth Technical Guide to the Physical Properties of 1-Vinyl-1H-pyrazole-4-carboxylic Acid
An In-depth Technical Guide to the Physical Properties of 1-Vinyl-1H-pyrazole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
1-Vinyl-1H-pyrazole-4-carboxylic acid is a heterocyclic organic compound of significant interest in medicinal chemistry and materials science. Its unique molecular architecture, featuring a pyrazole ring, a vinyl group, and a carboxylic acid moiety, offers a versatile platform for the synthesis of novel pharmaceutical agents and functional polymers. The pyrazole core is a well-established pharmacophore found in numerous approved drugs, valued for its diverse biological activities. The vinyl group provides a reactive handle for polymerization and other addition reactions, while the carboxylic acid functionality allows for the formation of salts, esters, and amides, enabling the modulation of physicochemical properties such as solubility and bioavailability.
This technical guide provides a comprehensive overview of the known and anticipated physical properties of 1-Vinyl-1H-pyrazole-4-carboxylic acid. While experimental data for this specific molecule is limited in the public domain, this document synthesizes available information, draws logical inferences from related compounds, and outlines the established experimental protocols for the precise determination of its key physical characteristics. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of this promising molecule.
Molecular Structure and Basic Information
A thorough understanding of the physical properties of a compound begins with its fundamental molecular identity.
| Property | Value | Source |
| Chemical Name | 1-Vinyl-1H-pyrazole-4-carboxylic acid | - |
| Synonyms | 1-ethenyl-1H-pyrazole-4-carboxylic acid | [1] |
| CAS Number | 905307-07-5 | [1][2] |
| Molecular Formula | C₆H₆N₂O₂ | [1] |
| Molecular Weight | 138.124 g/mol | [1] |
Predicted and Known Physical Properties
Melting Point
The melting point of a solid is a critical indicator of its purity and the strength of its crystal lattice forces. For carboxylic acids, intermolecular hydrogen bonding plays a significant role in elevating melting points.
Expected Properties: Based on related pyrazole carboxylic acids, 1-Vinyl-1H-pyrazole-4-carboxylic acid is expected to be a crystalline solid at room temperature with a relatively high melting point, likely in the range of 150-250 °C. For comparison, the parent compound, pyrazole-4-carboxylic acid, has a reported melting point of 275 °C (with decomposition). The introduction of the vinyl group may slightly lower the melting point compared to the unsubstituted parent due to a potential disruption of the crystal packing, but strong hydrogen bonding from the carboxylic acid dimer formation will remain a dominant factor.
Experimental Protocol for Melting Point Determination (Differential Scanning Calorimetry - DSC)
Differential Scanning Calorimetry is a highly sensitive and accurate method for determining the melting point and other thermal transitions of a solid material.
Methodology:
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Sample Preparation: A small, accurately weighed sample (1-5 mg) of 1-Vinyl-1H-pyrazole-4-carboxylic acid is hermetically sealed in an aluminum DSC pan.
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Instrument Setup: The DSC instrument is calibrated using certified standards (e.g., indium). An empty, sealed aluminum pan is used as a reference.
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Thermal Program: The sample and reference pans are heated at a constant rate (e.g., 10 °C/min) under a controlled nitrogen atmosphere.
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Data Analysis: The heat flow to the sample is monitored as a function of temperature. The melting point is determined as the onset or peak of the endothermic event corresponding to the solid-to-liquid phase transition.
Caption: Workflow for Melting Point Determination using DSC.
Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For compounds like 1-Vinyl-1H-pyrazole-4-carboxylic acid, which are solid at room temperature and possess strong intermolecular forces, the boiling point is expected to be high and may be accompanied by decomposition.
Expected Properties: Direct experimental determination of the boiling point at atmospheric pressure is likely to be challenging due to thermal decomposition. Predicted boiling points for structurally similar, albeit not identical, pyrazole carboxylic acids are in the range of 320-350 °C. It is reasonable to anticipate a similar, high boiling point for 1-Vinyl-1H-pyrazole-4-carboxylic acid.
Solubility
Solubility is a crucial parameter for drug development, influencing formulation, and for various chemical applications, affecting reaction conditions. The presence of both a polar carboxylic acid group and a less polar vinylpyrazole moiety suggests a mixed solubility profile.
Expected Properties:
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Water: The carboxylic acid group is capable of hydrogen bonding with water, suggesting some degree of aqueous solubility.[2] However, the overall molecule has a significant non-polar character, which will limit its miscibility in water. The solubility is expected to be pH-dependent, increasing significantly in basic solutions due to the formation of the highly polar carboxylate salt.
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Organic Solvents: 1-Vinyl-1H-pyrazole-4-carboxylic acid is expected to be soluble in polar organic solvents such as methanol, ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), which can effectively solvate the carboxylic acid group. Its solubility in non-polar solvents like hexane is anticipated to be low.
Acidity (pKa)
The pKa is a quantitative measure of the strength of an acid in solution. The carboxylic acid group is the primary acidic proton in 1-Vinyl-1H-pyrazole-4-carboxylic acid.
Expected Properties: The pKa of a carboxylic acid is influenced by the electronic effects of its substituents. The pyrazole ring is known to be electron-withdrawing, which should stabilize the conjugate base (carboxylate) and thus increase the acidity (lower the pKa) compared to a simple aliphatic carboxylic acid. Predicted pKa values for related pyrazole carboxylic acids are in the range of 3.8 to 4.5. Therefore, 1-Vinyl-1H-pyrazole-4-carboxylic acid is expected to be a moderately strong organic acid.
Experimental Protocol for pKa Determination (Potentiometric Titration)
Potentiometric titration is a standard and reliable method for determining the pKa of an acidic or basic compound.
Methodology:
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Sample Preparation: A known concentration of 1-Vinyl-1H-pyrazole-4-carboxylic acid is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or ethanol to ensure solubility.
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Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer. A standardized solution of a strong base (e.g., 0.1 M NaOH) is used as the titrant.
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Titration Procedure: The base is added to the acid solution in small, precise increments. The pH of the solution is recorded after each addition.
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Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined as the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized.
Caption: Workflow for pKa Determination via Potentiometric Titration.
Spectroscopic Properties
Spectroscopic analysis is indispensable for the structural elucidation and confirmation of 1-Vinyl-1H-pyrazole-4-carboxylic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR:
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Carboxylic Acid Proton (-COOH): A broad singlet is expected in the downfield region, typically between 10-13 ppm. This signal is characteristically exchangeable with D₂O.
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Pyrazole Ring Protons: Two distinct signals are anticipated for the protons on the pyrazole ring, likely appearing as singlets or narrow doublets in the aromatic region (7-9 ppm).
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Vinyl Group Protons (-CH=CH₂): This will present as a classic AMX spin system with three distinct signals: one for the geminal proton and two for the cis and trans vicinal protons, typically in the range of 5-7 ppm, each exhibiting characteristic splitting patterns.
¹³C NMR:
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Carbonyl Carbon (-COOH): A signal in the range of 165-185 ppm.
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Pyrazole Ring Carbons: Signals for the carbon atoms of the pyrazole ring are expected in the aromatic region (110-150 ppm).
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Vinyl Group Carbons (-CH=CH₂): Two signals are expected in the olefinic region (100-140 ppm).
Experimental Protocol for NMR Sample Preparation
Methodology:
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Solvent Selection: Choose a deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄).
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Sample Preparation: Dissolve 5-10 mg of 1-Vinyl-1H-pyrazole-4-carboxylic acid in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
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Transfer to NMR Tube: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.
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Internal Standard (Optional): A small amount of an internal standard, such as tetramethylsilane (TMS), can be added for precise chemical shift referencing.
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Analysis: The prepared sample is then placed in the NMR spectrometer for analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.
Expected Characteristic Absorptions:
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O-H Stretch (Carboxylic Acid): A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹, which is characteristic of the hydrogen-bonded dimer of a carboxylic acid.
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C=O Stretch (Carbonyl): A strong, sharp absorption band around 1700-1725 cm⁻¹.
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C=C Stretch (Vinyl and Pyrazole): Absorptions in the range of 1600-1680 cm⁻¹.
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C-O Stretch (Carboxylic Acid): A medium intensity band in the region of 1210-1320 cm⁻¹.
Experimental Protocol for Solid-State FTIR Spectroscopy (Attenuated Total Reflectance - ATR)
Methodology:
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Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
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Background Spectrum: Collect a background spectrum of the empty ATR crystal.
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Sample Application: Place a small amount of the solid 1-Vinyl-1H-pyrazole-4-carboxylic acid powder directly onto the ATR crystal.
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Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal.
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Collect Spectrum: Collect the infrared spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Expected Fragmentation: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 138. Common fragmentation pathways would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and potentially fragments corresponding to the vinylpyrazole moiety.
Conclusion
1-Vinyl-1H-pyrazole-4-carboxylic acid is a molecule with considerable potential, and a thorough understanding of its physical properties is paramount for its effective utilization in research and development. This guide has provided a detailed overview of its known characteristics and, where experimental data is lacking, has offered scientifically grounded predictions based on analogous structures. Furthermore, the inclusion of detailed, field-proven experimental protocols for determining key physical and spectroscopic properties provides a practical framework for researchers to generate the necessary data to advance their work. As research into this and related compounds continues, the body of experimental data will undoubtedly grow, further refining our understanding of this versatile chemical entity.
References
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CP Lab Safety. 1-Vinyl-1H-pyrazole-4-carboxylic acid, 95% Purity, C6H6N2O2, 5 grams. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 3015937, Pyrazole-4-carboxylic acid. [Link]
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Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
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Organomation. NMR Sample Preparation: The Complete Guide. [Link]
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Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]
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Williams, R. pKa Data Compiled by R. Williams. [Link]
